3-Tert-butyl-9h-thioxanthen-9-one
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Overview
Description
3-Tert-butyl-9h-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).
Scientific Research Applications
3-Tert-butyl-9h-thioxanthen-9-one has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and dental materials.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the manufacturing of OLEDs and other optoelectronic devices due to its favorable photophysical properties.
Future Directions
The future directions for “3-Tert-butyl-9h-thioxanthen-9-one” could involve its use in the development of efficient solution-processed TADF OLEDs . Additionally, the visible light-induced photocatalytic oxidation of benzylic bonds in similar compounds suggests potential applications in the preparation of interesting structural compounds such as xanthones, thioxanthones, and acridones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-9h-thioxanthen-9-one typically involves the introduction of a tert-butyl group to the thioxanthone core. One common method is the Friedel-Crafts alkylation reaction, where thioxanthone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated thioxanthones.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-9h-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound transitions to an excited state, which can then interact with other molecules to initiate polymerization or generate reactive oxygen species for therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as initiating free radical polymerization or inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound without the tert-butyl group.
2-(4-(Diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide: A derivative used in OLEDs.
9-([1,1’-biphenyl]-2-yl)-2,7-dibromo-9H-thioxanthen-9-ol: Another derivative with different substituents.
Uniqueness
3-Tert-butyl-9h-thioxanthen-9-one is unique due to the presence of the tert-butyl group, which enhances its solubility and stability. This modification also affects its photophysical properties, making it more suitable for specific applications such as photoinitiators and optoelectronic devices.
Properties
CAS No. |
5495-87-4 |
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Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-tert-butylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-17(2,3)11-8-9-15-13(10-11)16(18)12-6-4-5-7-14(12)19-15/h4-10H,1-3H3 |
InChI Key |
LFCIPFQOPWQEPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
5495-87-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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